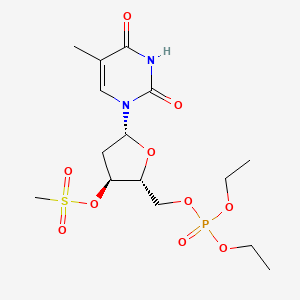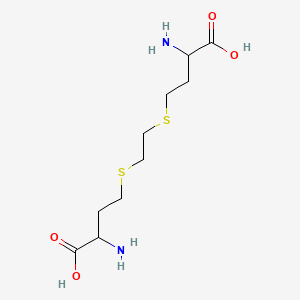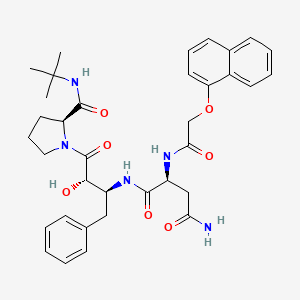
Peptide 7172
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptide 7172 is synthesized through the hydrolysis of collagen, which involves breaking down the collagen protein into smaller peptide fragments. This process can be carried out using various methods, including enzymatic hydrolysis, acid hydrolysis, and alkaline hydrolysis. Enzymatic hydrolysis is often preferred due to its specificity and ability to produce peptides with desired properties .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of collagen-rich materials such as animal hides and bones. The hydrolysis process is optimized to ensure maximum yield and purity of the peptide. The resulting peptide is then purified and concentrated using techniques such as ultrafiltration and spray drying .
Análisis De Reacciones Químicas
Types of Reactions
Peptide 7172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized amino acids, while reduction can result in the formation of reduced amino acids .
Aplicaciones Científicas De Investigación
Peptide 7172 has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is used in studies related to protein structure and function.
Industry: It is used in the production of bioactive peptides and other high-value products .
Mecanismo De Acción
Peptide 7172 exerts its effects through various molecular targets and pathways. It interacts with specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation. The exact mechanism of action depends on the specific application and context in which the peptide is used .
Comparación Con Compuestos Similares
Peptide 7172 is unique compared to other similar compounds due to its specific amino acid composition and its ability to enhance the production of undecylprodigiosin. Similar compounds include other collagen peptides and bioactive peptides derived from different sources. this compound stands out due to its superior performance in specific applications, such as antibiotic production .
List of Similar Compounds
- Collagen peptides from other sources
- Bioactive peptides derived from plant biomass
- Synthetic peptides with similar amino acid sequences .
Propiedades
Número CAS |
159440-07-0 |
|---|---|
Fórmula molecular |
C80H127N6O16P |
Peso molecular |
1459.9 g/mol |
Nombre IUPAC |
[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-[[4-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1 |
Clave InChI |
OYVFOBHYQBAHFL-VNUODVNLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)OC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


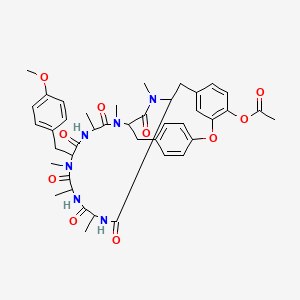
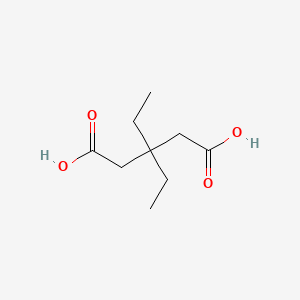
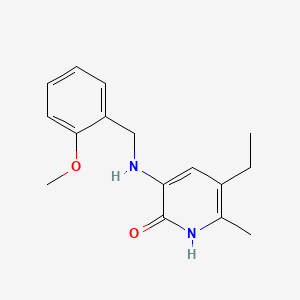
![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
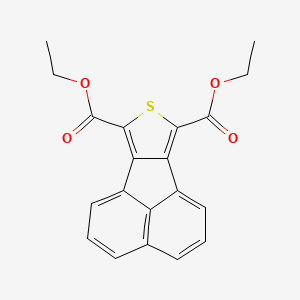
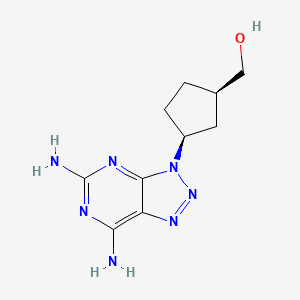

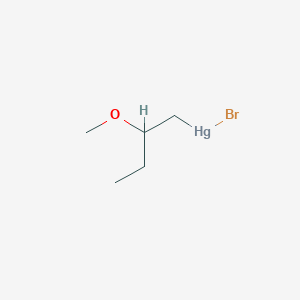
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

